ADP-Ribosylcysteine

Description

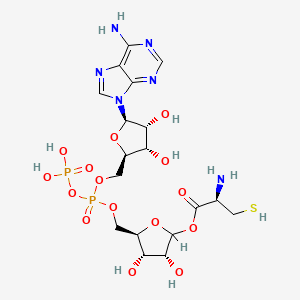

Structure

2D Structure

3D Structure

Properties

CAS No. |

99156-05-5 |

|---|---|

Molecular Formula |

C18H28N6O15P2S |

Molecular Weight |

662.5 g/mol |

IUPAC Name |

[(3R,4S,5R)-5-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl] (2R)-2-amino-3-sulfanylpropanoate |

InChI |

InChI=1S/C18H28N6O15P2S/c19-6(3-42)17(29)38-18-13(28)11(26)8(37-18)2-35-41(33,39-40(30,31)32)34-1-7-10(25)12(27)16(36-7)24-5-23-9-14(20)21-4-22-15(9)24/h4-8,10-13,16,18,25-28,42H,1-3,19H2,(H2,20,21,22)(H2,30,31,32)/t6-,7+,8+,10+,11+,12+,13+,16+,18?,41?/m0/s1 |

InChI Key |

CUNAFAQOOPCELJ-MVCHEGDFSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(OCC4C(C(C(O4)OC(=O)C(CS)N)O)O)OP(=O)(O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(OC[C@@H]4[C@H]([C@H](C(O4)OC(=O)[C@H](CS)N)O)O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(OCC4C(C(C(O4)OC(=O)C(CS)N)O)O)OP(=O)(O)O)O)O)N |

Synonyms |

ADP-ribose-Cys ADP-ribosylcysteine cysteine(ADP-ribose) |

Origin of Product |

United States |

Enzymatic Mechanisms of Adp Ribosylcysteine Formation: Writers

Mono-ADP-Ribosyltransferases (MARTS) Specific for Cysteine Residues

The formation of ADP-ribosylcysteine is primarily catalyzed by a subset of enzymes within the larger family of ADP-ribosyltransferases (ARTs). Specifically, certain mono-ADP-ribosyltransferases (MARTs) have been identified as having a preference for cysteine residues as their amino acid acceptor.

Identification and Characterization of Cysteine-Specific MARTS

The identification of enzymes that specifically target cysteine residues for ADP-ribosylation has been a significant area of research. While ADP-ribosylation was initially thought to primarily target acidic amino acids like glutamate (B1630785) and aspartate, recent studies have unequivocally demonstrated the existence of cysteine-specific MARTS. researchgate.netmdpi.commdpi.com For instance, the bacterial toxin Pertussis Toxin (PT) is a well-characterized enzyme that ADP-ribosylates cysteine residues in the alpha subunits of heterotrimeric G proteins. nih.gov In mammalian cells, evidence points to the existence of endogenous cysteine-specific MARTS, although their identification and characterization are ongoing. asm.org The study of these enzymes is complicated by the fact that some MARTS exhibit broad substrate specificity, modifying various amino acids. nih.gov However, proteome-wide analyses have started to unravel the specific targets and amino acid preferences of individual PARP members, revealing a significant role for cysteine modification. elifesciences.org

Specificity within the PARP Family (e.g., PARP7, PARP11, TIPARP)

The Poly(ADP-ribose) polymerase (PARP) family of enzymes, traditionally known for their role in DNA repair and poly-ADP-ribosylation, also contains members that function as mono-ADP-ribosyltransferases with distinct amino acid specificities. Several PARP family members have been implicated in the formation of this compound.

PARP7 (TIPARP): PARP7, also known as TCDD-inducible poly(ADP-ribose) polymerase (TIPARP), has emerged as a key cysteine-specific MART. embopress.orggenecards.org Studies have shown that PARP7 predominantly modifies its targets on cysteine residues. embopress.orgpnas.org It has been demonstrated to mono-ADP-ribosylate various proteins involved in immune signaling and cancer progression, with cysteine being the primary acceptor amino acid. elifesciences.orgembopress.orgpnas.org For example, PARP7 has been shown to MARylate α-tubulin and proteins involved in immunity on cysteine residues. portlandpress.com It also plays a role in regulating the androgen receptor (AR) by modifying key cysteine residues. embopress.org

PARP11: UniProt data indicates that PARP11 can catalyze the formation of S-(ADP-D-ribosyl)-L-cysteinyl-[protein]. uniprot.orgidentifiers.org While it can also modify other residues like glutamate, aspartate, and lysine, its activity towards cysteine highlights the promiscuity of some PARP enzymes and the expanding landscape of ADP-ribosylation targets. uniprot.orgidentifiers.org

TIPARP (PARP14): Though the GeneCards summary for TIPARP lists it as an alias for PARP7, it's important to clarify their relationship as distinct but related enzymes. genecards.org Research has shown that PARP14 can mediate mono-ADP-ribosylation of glutamate, aspartate, and cysteine residues. genecards.org Interestingly, physiological ADP-ribosylation of PARP14 itself has been observed to occur on tyrosine residues, suggesting a complex regulatory mechanism and potential for varied substrate specificities. biorxiv.org

The following table summarizes the cysteine-modifying activity of these PARP family members:

| Enzyme | Also Known As | Confirmed Cysteine Modification | Key Substrates/Observations |

| PARP7 | TIPARP, ARTD14 | Yes | Predominantly modifies targets on cysteine residues. embopress.orgpnas.org Modifies proteins involved in immune response and cancer, such as α-tubulin and the androgen receptor. embopress.orgportlandpress.com |

| PARP11 | ARTD11 | Yes | Catalyzes the formation of S-(ADP-D-ribosyl)-L-cysteinyl-[protein]. uniprot.orgidentifiers.org Also modifies other amino acids. uniprot.orgidentifiers.org |

| TIPARP (PARP14) | ARTD14 | Yes | Mediates mono-ADP-ribosylation of cysteine, glutamate, and aspartate residues. genecards.org |

Substrate Specificity and Recognition Mechanisms

The substrate specificity of cysteine-specific MARTS is determined by the intricate interactions between the enzyme's active site and the target protein. The recognition of the cysteine residue within a specific protein context is crucial for catalysis. The general mechanism of catalysis for cysteine proteases involves a nucleophilic attack on the substrate by a catalytic cysteine residue. frontiersin.orgnih.gov While the S2 subsite of the enzyme's active site pocket plays a primary role in determining substrate specificity, other, more distant residues can also influence the enzyme's conformation and catalytic activity. frontiersin.orgnih.gov

For bacterial ADP-ribosyltransferases, the ARTT loop is a key determinant in recognizing the target amino acid. mdpi.com However, for the ARTD (diphtheria toxin-like) family, which includes the PARPs, the ARTT loops are more varied in length and lack a conserved sequence motif, making it more challenging to predict substrate specificity based on sequence alone. mdpi.com The structural basis for how these enzymes specifically select cysteine residues over other nucleophilic amino acids is an active area of investigation. It likely involves a combination of the shape and chemical environment of the active site, which favors the binding and proper orientation of the cysteine-containing substrate.

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) as a Co-substrate

The formation of this compound is an enzymatic reaction that requires nicotinamide adenine dinucleotide (NAD+) as a co-substrate. nih.govrsc.orgresearchgate.net In this reaction, the MART catalyzes the transfer of the ADP-ribose moiety from NAD+ to the thiol group of a cysteine residue on a target protein. mdpi.comscielo.br This process involves the cleavage of the glycosidic bond between nicotinamide and the ADP-ribose portion of NAD+. nih.govnih.gov The consumption of NAD+ in ADP-ribosylation reactions makes these enzymes important regulators of cellular NAD+ homeostasis. nih.gov The irreversible catabolism of NAD+ during this process necessitates its constant resynthesis to maintain intracellular pools. nih.gov

The reaction can be summarized as follows: L-cysteinyl-[protein] + NAD+ ⇌ S-(ADP-D-ribosyl)-L-cysteinyl-[protein] + nicotinamide + H+ uniprot.orgidentifiers.org

Catalytic Mechanisms of Cysteine-Specific ADP-Ribosyltransferases

The catalytic mechanism of ADP-ribosyltransferases generally proceeds through the formation of an oxocarbenium ion-like transition state after the cleavage of the nicotinamide from NAD+. mdpi.com This highly reactive intermediate is then susceptible to nucleophilic attack. In the case of cysteine-specific ADP-ribosylation, the thiol group of the cysteine residue acts as the nucleophile, attacking the anomeric carbon of the ribose to form a thioglycosidic bond. mdpi.comnih.gov This results in the formation of S-ADP-ribosylcysteine. The stability of this cysteine modification appears to be greater than that of modifications on acidic residues. portlandpress.com

Distinction from Other Amino Acid ADP-Ribosylation

ADP-ribosylation is a versatile post-translational modification that can occur on a variety of amino acid residues, including glutamate, aspartate, arginine, serine, lysine, and diphthamide. mdpi.commdpi.comwikipedia.org The chemical nature of the linkage between ADP-ribose and the amino acid differs depending on the acceptor residue.

The key distinction of this compound lies in the formation of a thioglycosidic bond between the ribose and the sulfur atom of the cysteine side chain. nih.gov This contrasts with the O-glycosidic bonds formed with serine, threonine, or tyrosine, and the N-glycosidic bonds formed with arginine or asparagine. The chemical stability of these linkages also varies. For example, the bond to acidic residues (glutamate and aspartate) is labile to hydroxylamine (B1172632) treatment, which has been used as a method to distinguish between different types of ADP-ribosylation. nih.gov

Furthermore, the enzymatic machinery for removing these modifications, the "erasers," is also specific. While hydrolases like ARH1, ARH3, and the MACROD/TARG1 family can reverse ADP-ribosylation on arginine, serine, and acidic residues, respectively, an enzyme that specifically reverses cysteine ADP-ribosylation has not yet been definitively identified in mammals. biorxiv.orglife-science-alliance.org This suggests that the regulation of this compound may be distinct from that of other ADP-ribosylation events.

The following table highlights the key distinctions:

| Feature | This compound | ADP-Ribosylation on Other Amino Acids |

| Acceptor Amino Acid | Cysteine | Glutamate, Aspartate, Arginine, Serine, Lysine, etc. mdpi.commdpi.com |

| Chemical Linkage | Thioglycosidic bond (S-glycosidic) nih.gov | O-glycosidic (Ser, Thr, Tyr), N-glycosidic (Arg, Asn) |

| Enzymatic "Writers" | Cysteine-specific MARTS (e.g., PARP7) elifesciences.orgportlandpress.com | Other MARTS and PARPs with different specificities (e.g., PARP10 for acidic residues) portlandpress.com |

| Enzymatic "Erasers" | No definitive mammalian hydrolase identified. biorxiv.org | ARH1 (Arginine), ARH3 (Serine), MACROD1/2, TARG1 (Acidic residues). biorxiv.org |

| Chemical Stability | Appears more stable than modification of acidic residues. portlandpress.com | Varies; linkage to acidic residues is hydroxylamine-sensitive. nih.gov |

Non-Enzymatic Routes of Cysteine ADP-Ribosylation

In addition to controlled enzymatic reactions, ADP-ribosylation of cysteine can occur through non-enzymatic chemical processes. This occurs when free ADP-ribose, which can be generated by the NADase (NAD glycohydrolase) activity of certain enzymes, reacts directly with a free cysteine residue. nih.gov This non-enzymatic reaction is distinct from the enzyme-catalyzed transfer of ADP-ribose directly from NAD+. A critical finding is that some enzymes, such as pertussis toxin, possess NADase activity, which can liberate free ADP-ribose. In the absence of its primary protein substrate (G-proteins), this free ADP-ribose can then non-enzymatically react with cysteine, complicating the interpretation of experimental results. nih.govresearchgate.net

Methodological Considerations for Distinguishing Enzymatic vs. Non-Enzymatic Formation

Given that both enzymatic and non-enzymatic pathways can lead to a cysteine-ADP-ribose adduct, it is crucial to employ methods that can distinguish between the two products. The primary distinction lies in the chemical nature of the linkage formed.

Enzymatic this compound: Forms a thioglycosidic bond (C-S-C).

Non-enzymatic ADP-ribosylthiazolidine: Involves a thiazolidine (B150603) ring incorporating the cysteine's nitrogen and sulfur atoms.

This structural difference leads to differential chemical lability, which is a cornerstone for distinguishing the two adducts. The enzymatically formed this compound on G-proteins is stable to treatment with hydroxylamine but is cleaved by mercuric ions (Hg2+). nih.govresearchgate.net Conversely, the non-enzymatically formed ADP-ribosylthiazolidine is labile to both hydroxylamine and mercuric ions. nih.govresearchgate.net This differential sensitivity provides a direct chemical method to identify the nature of the linkage.

Another methodological approach involves the use of alternative thiol acceptors in an assay. nih.gov If an enzyme's activity is being tested, one can substitute cysteine with a thiol-containing compound that lacks a free amino group (e.g., 2-mercaptoethanol). A true NAD:cysteine ADP-ribosyltransferase should not modify this substrate, whereas an enzyme with simple NAD glycohydrolase activity would still produce free ADP-ribose, which would then be unable to form a thiazolidine ring with the alternate acceptor. nih.gov

Modern proteomic techniques, particularly mass spectrometry, are invaluable for identifying post-translational modifications and can help characterize the precise nature of the adduct and its location on a protein. oup.comresearchgate.net Furthermore, the use of specific antibodies and affinity reagents for ADP-ribosylation can aid in detection, although their specificity for different ADP-ribose linkages (e.g., on serine vs. cysteine) must be carefully validated. life-science-alliance.org

Table 2: Differentiating Enzymatic and Non-Enzymatic Cysteine ADP-Ribosylation

| Feature | Enzymatic Formation | Non-Enzymatic Formation |

| Reactants | Protein Cysteine + NAD+ | Free Cysteine + Free ADP-Ribose |

| Catalyst | ADP-Ribosyltransferase (e.g., PARP7) | None (spontaneous reaction) |

| Product Linkage | Thioglycosidic bond | Thiazolidine ring |

| Chemical Name | This compound | ADP-Ribosylthiazolidine |

| Stability to Hydroxylamine | Stable nih.govresearchgate.net | Labile (cleaved) nih.govresearchgate.net |

| Stability to Mercuric Ion | Labile (cleaved) nih.govresearchgate.net | Labile (cleaved) nih.govresearchgate.net |

| Key Differentiator | Stability in hydroxylamine allows distinction from the non-enzymatic product. nih.gov | Lability to both agents. nih.gov |

Enzymatic Mechanisms of Adp Ribosylcysteine Reversal and Recognition: Erasers and Readers

ADP-Ribosylcysteine Hydrolases

This compound hydrolases are the "erasers" that catalyze the removal of ADP-ribose from cysteine residues, restoring the protein to its unmodified state. The existence of these enzymes establishes a complete ADP-ribosylation cycle for cysteine modifications, highlighting the dynamic regulation of this post-translational modification. nih.gov

The presence of endogenous ADP-ribose-cysteine linkages in tissues spurred the search for enzymes capable of reversing this modification. nih.gov An early breakthrough was the purification of an this compound hydrolase, providing direct evidence for enzymatic reversal of cysteine ADP-ribosylation. nih.gov

A notable example of a cysteine-specific hydrolase activity was identified in mitochondria. nih.govembopress.org Studies on glutamate (B1630785) dehydrogenase (GDH), a key metabolic enzyme, revealed that it undergoes reversible ADP-ribosylation on a cysteine residue. nih.govnih.gov This led to the discovery of a mitochondrial this compound hydrolase responsible for removing the modification and restoring GDH activity. nih.govembopress.orgnih.gov This mitochondrial hydrolase was found to be dependent on magnesium ions for its activity. nih.govnih.gov While the specific hydrolase was identified functionally, its molecular identity in this context remains a subject of ongoing research.

This compound hydrolases belong to the broader family of α/β hydrolases. mdpi.com The general catalytic mechanism of these enzymes involves a catalytic triad, often composed of a nucleophile, a histidine, and an aspartate residue. ebi.ac.uk In the case of some hydrolases, a cysteine can act as the nucleophile. ebi.ac.uk The hydrolysis of the ADP-ribosyl-cysteine bond is a critical step in the ADP-ribosylation cycle. nih.gov

The catalytic process for hydrolases typically involves a two-step mechanism. mdpi.com The first step is a nucleophilic attack by a residue in the enzyme's active site on the substrate, forming a covalent intermediate. mdpi.com The second step involves the hydrolysis of this intermediate by a water molecule, which is activated by other residues in the catalytic triad, thereby regenerating the enzyme for another catalytic cycle. mdpi.com

The activity of this compound hydrolases is tightly regulated to ensure proper control of cellular signaling pathways. The presence of a mitochondrial ADP-ribosylation cycle for glutamate dehydrogenase suggests that the activity of the corresponding hydrolase is regulated in response to the metabolic state of the cell. nih.govopen.ac.uk For instance, the inhibition of GDH by ADP-ribosylation under high glutamate conditions, and its subsequent reactivation by the hydrolase, points to a feedback mechanism controlling nitrogen metabolism. open.ac.uk

The activity of some hydrolases is dependent on cofactors, such as the Mg²⁺ dependence of the mitochondrial this compound hydrolase. nih.govembopress.orgnih.gov This suggests that intracellular fluctuations in the concentration of such ions could play a role in modulating the rate of ADP-ribose removal. Furthermore, the expression levels and subcellular localization of these hydrolases are also likely to be key regulatory points.

Catalytic Activity and Mechanisms of Hydrolysis

Macrodomain-Containing Proteins as this compound Readers

"Reader" domains are crucial components of ADP-ribosylation signaling, as they recognize the modification and recruit other proteins to initiate downstream events. Macrodomains are a large and evolutionarily conserved family of protein modules that have emerged as key readers of ADP-ribose. biorxiv.orgnih.govembopress.org While many macrodomains bind to ADP-ribose in general, some exhibit specificity for the context in which it is presented, including when it is attached to a cysteine residue. nih.gov

Macrodomains possess a conserved α/β/α sandwich fold that creates a deep binding cleft for the ADP-ribose ligand. nih.govnih.govnih.gov The crystal structure of macrodomains in complex with ADP-ribose reveals a network of non-covalent interactions that mediate this high-affinity binding. embopress.orgnih.gov The adenine (B156593) ring of ADP-ribose is often accommodated in a hydrophobic pocket, while the phosphate (B84403) groups and the ribose moieties form hydrogen bonds with conserved residues within the binding site. embopress.orgutoronto.ca

Specifically for this compound, the recognition is achieved by the tandem macrodomains of the PARP9 protein, which is part of the Dtx3L/Parp9 E3 ubiquitin ligase complex. nih.govnih.gov This complex is recruited to the androgen receptor (AR) upon its ADP-ribosylation on cysteine residues by PARP7. nih.govnih.gov The tandem arrangement of macrodomains in PARP9 appears to be critical for the specific and high-affinity recognition of ADP-ribosylated AR. nih.gov Point mutations within the macrodomains of PARP9 can abolish this interaction, demonstrating the specificity of the recognition. nih.gov

Macrodomains function as versatile ADP-ribose binding modules. embopress.orgnih.govembopress.org The affinity of macrodomains for ADP-ribose can be in the nanomolar range, indicating a very tight and specific interaction. nih.gov The binding affinity can be influenced by the nature of the amino acid to which the ADP-ribose is attached and the surrounding peptide sequence.

Compound and Protein List

| Name | Type | Function/Role |

| ADP-ribose | Small Molecule | The modification moiety transferred to proteins. |

| Glutamate Dehydrogenase (GDH) | Protein | A mitochondrial enzyme regulated by cysteine ADP-ribosylation. nih.govembopress.orgnih.gov |

| PARP7 | Protein | A "writer" enzyme that ADP-ribosylates the androgen receptor on cysteine residues. nih.govnih.gov |

| PARP9 | Protein | A component of the Dtx3L/Parp9 complex containing "reader" macrodomains that recognize this compound. nih.govnih.govresearchgate.net |

| Dtx3L | Protein | A component of the Dtx3L/Parp9 E3 ubiquitin ligase complex. nih.govacs.org |

| Androgen Receptor (AR) | Protein | A nuclear receptor whose activity is modulated by cysteine ADP-ribosylation. nih.govnih.govacs.org |

| Olaparib | Small Molecule | A PARP inhibitor that can block the activity of PARP7. nih.govnih.gov |

| Magnesium (Mg²⁺) | Ion | A cofactor for mitochondrial this compound hydrolase activity. nih.govembopress.orgnih.gov |

Role of Oligomerization in Reader Function (e.g., DTX3L/PARP9 Complex)

The recognition of ADP-ribosylated proteins, a critical step in signaling pathways, is often mediated by specialized "reader" domains. The Deltex E3 ubiquitin ligase 3L (DTX3L) and Poly(ADP-ribose) Polymerase 9 (PARP9) form a heterodimeric complex that functions as a prominent reader of ADP-ribosylation, particularly of modified cysteine residues. nih.govdntb.gov.ua While the formation of the initial DTX3L-PARP9 heterodimer is essential, the subsequent oligomerization of this unit into a higher-order structure is crucial for its full reader function, enhancing its ability to recognize and bind to substrates. researchgate.netacs.org

DTX3L is a multi-domain protein whose N-terminus mediates protein oligomerization. portlandpress.com Specifically, the N-terminal D1 and D2 domains of DTX3L are responsible for homo-oligomerization, while the adjacent D3 domain interacts directly with PARP9 to form the core heterodimer. researchgate.netresearchgate.netnih.gov PARP9 contributes to the reader function through its tandem macrodomains, which are known to bind ADP-ribose. nih.govresearchgate.net

Structural and biochemical studies have revealed that the DTX3L-PARP9 heterodimer does not act as a solitary unit but assembles into a large, high-molecular-weight oligomeric complex. researchgate.netresearchgate.net The crystal structure of the DTX3L N-terminal D2 domain shows that it forms a tetramer, a key structural basis for the assembly of the larger complex. researchgate.netnih.govrcsb.org This oligomerization brings multiple PARP9 macrodomains into a consolidated structure. acs.org For instance, a fully assembled complex containing at least four copies of the heterodimer would possess a total of eight macrodomains, creating a multivalent binding platform. acs.org

The functional significance of this oligomerization is most evident in the recognition of substrates with multiple ADP-ribosylation sites. Research using synthetic peptides from the Androgen Receptor (AR), which is known to be ADP-ribosylated on multiple cysteines by PARP7, has demonstrated this principle. researchgate.netacs.orgacs.org The oligomeric DTX3L/PARP9 complex binds with significantly higher affinity to a dual ADP-ribosylated AR peptide compared to peptides with only a single ADP-ribosylation. researchgate.netacs.org This suggests that multivalent interactions between the clustered macrodomains of the reader complex and the multiple ADP-ribose moieties on the substrate are critical for efficient and stable recognition. researchgate.net

Crucially, the oligomerization of the complex is indispensable for this enhanced reader function. researchgate.netacs.org Experiments using a deletion mutant of DTX3L that lacks the N-terminal D1-D2 domains (DTX3LΔN) have shown that while this mutant can still form a heterodimer with PARP9, it cannot assemble into the oligomeric complex. researchgate.netnih.gov Consequently, this non-oligomerizing complex exhibits dramatically reduced binding to ADP-ribosylated peptides. researchgate.netacs.orgnih.gov This highlights that the assembly of the higher-order structure, mediated by the DTX3L N-terminus, is a prerequisite for the efficient reading of this compound modifications. researchgate.netnih.gov

Table 1: Key Proteins and Domains in the DTX3L/PARP9 Reader Complex This interactive table summarizes the components and functions of the DTX3L/PARP9 complex.

| Protein | Domain | Function | Citation(s) |

|---|---|---|---|

| DTX3L | D1 and D2 | Mediate homo-oligomerization of the DTX3L-PARP9 heterodimer. | researchgate.net, researchgate.net, nih.gov |

| D3 | Mediates interaction and heterodimer formation with PARP9. | researchgate.net, researchgate.net | |

| RING | E3 ubiquitin ligase activity. | portlandpress.com, nih.gov | |

| DTC | Recognizes ADP-ribose; dual activity in ADP-ribosylating ubiquitin and mediating ubiquitination. | elifesciences.org, portlandpress.com | |

| PARP9 | Macrodomain 1 (MD1) | Binds ADP-ribose; functions as a "reader" domain. | nih.gov |

| Macrodomain 2 (MD2) | Binds ADP-ribose; functions as a "reader" domain. | nih.gov | |

| PARP catalytic domain | Although thought to lack canonical activity, it participates in NAD+-dependent mono-ADP-ribosylation of ubiquitin within the complex. | embopress.org, nih.gov |

Table 2: Research Findings on DTX3L/PARP9 Binding Affinity This interactive table presents research data on the binding affinity of the DTX3L/PARP9 complex to ADP-ribosylated androgen receptor (AR) peptides.

| Complex | Substrate | Binding Affinity (Kd) | Key Finding | Citation(s) |

|---|---|---|---|---|

| DTX3L/PARP9 (Oligomeric) | Dual ADP-ribosylated AR peptide | 80.5 nM | High-affinity binding, demonstrating efficient recognition of multi-modified substrates. | researchgate.net, acs.org |

| DTX3L/PARP9 (Oligomeric) | Single ADP-ribosylated AR peptide | Significantly weaker than dual | Demonstrates the importance of multivalency for high-affinity recognition. | researchgate.net, acs.org |

| DTX3LΔN/PARP9 (Non-oligomeric) | Dual ADP-ribosylated AR peptide | Dramatically reduced binding | Shows that oligomerization is critical for the reader function of the complex. | researchgate.net, acs.org, nih.gov |

Physiological and Pathophysiological Roles of Protein Adp Ribosylcysteine

Role in Cellular Signaling Pathways

ADP-ribosylcysteine modification serves as a critical regulatory switch in key cellular signaling pathways, most notably in the context of androgen receptor signaling. This modification facilitates the assembly of specific protein complexes and fine-tunes transcriptional output.

Regulation of Androgen Receptor Signaling by this compound

A pivotal role for this compound has been elucidated in the regulation of the androgen receptor (AR), a key driver of prostate cancer. virginia.edubiorxiv.org In response to androgens, the mono-ADP-ribosyltransferase PARP7 is induced and catalyzes the mono-ADP-ribosylation of the AR on multiple cysteine residues within its N-terminal domain. embopress.orgbiorxiv.org This modification is highly specific, requiring the AR to be in its active, agonist-bound conformation. biorxiv.org

The ADP-ribosylation of AR on cysteine residues acts as a molecular beacon, creating a binding site for the PARP9/DTX3L heterodimeric complex. biorxiv.org PARP9 functions as a "reader" of this modification through its tandem macrodomains, which specifically recognize the ADP-ribose moiety attached to cysteine. embopress.orgbiorxiv.org The recruitment of the PARP9/DTX3L complex, which possesses E3 ubiquitin ligase activity, to the ADP-ribosylated AR modulates the transcriptional activity of the AR, affecting a subset of AR-regulated genes. embopress.orgbiorxiv.org This entire signaling axis, from the PARP7 "writer" to the PARP9 "reader," provides an additional layer of control over androgen-dependent gene expression. virginia.edu

Impact on Protein-Protein Interactions and Complex Assembly

The formation of this compound is a key mechanism for controlling the assembly of protein complexes. The primary example of this is the androgen-dependent assembly of the AR-Dtx3L/Parp9 complex. virginia.eduresearchgate.net The mono-ADP-ribosylation of AR by PARP7 on specific cysteine residues is the critical event that initiates the recruitment of the Dtx3L/Parp9 E3 ligase complex. embopress.orgbiorxiv.org

Research has shown that the interaction between the ADP-ribosylated AR and the Dtx3L/Parp9 complex is highly specific. The tandem macrodomains within PARP9 are essential for recognizing the ADP-ribosyl-cysteine modification on the AR. embopress.org Interestingly, studies using synthetic peptides have demonstrated that dual ADP-ribosylation of closely spaced cysteines on the AR significantly enhances the binding affinity for the DTX3L/PARP9 complex. embopress.org Furthermore, the oligomerization of the DTX3L/PARP9 complex is crucial for its efficient interaction with the ADP-ribosylated peptide. researchgate.net This suggests that multivalent interactions, involving both multiple modification sites on the substrate and an oligomeric reader complex, are important for the stable assembly of the AR-DTX3L/PARP9 complex. embopress.org This regulated protein-protein interaction ultimately influences the transcriptional output of the androgen receptor.

| Component | Function in AR Signaling | Key Research Findings |

| PARP7 | "Writer" of the this compound mark on the Androgen Receptor (AR). embopress.orgvirginia.edu | Catalyzes mono-ADP-ribosylation on multiple cysteine residues of agonist-bound AR. embopress.orgbiorxiv.org Its expression is induced by androgens. biorxiv.org |

| This compound | The post-translational modification on AR that acts as a signal. | Forms on specific cysteines in the AR N-terminal domain; creates a binding site for the PARP9/DTX3L complex. biorxiv.org |

| PARP9/DTX3L | "Reader" of the this compound mark and effector complex. embopress.orgvirginia.edu | PARP9's macrodomains recognize ADP-ribosyl-cysteine. embopress.orgbiorxiv.org The complex has E3 ubiquitin ligase activity and modulates AR-dependent gene expression. biorxiv.org |

Involvement in Stress Responses and Cellular Homeostasis

ADP-ribosylation is a well-established rapid response to cellular stress, particularly DNA damage. While much of the historical focus has been on poly-ADP-ribosylation (PARylation), emerging evidence points to a role for mono-ADP-ribosylation, including on cysteine residues, in these critical homeostatic processes.

Integration with DNA Damage Response Pathways

ADP-ribosylation is one of the earliest cellular responses to DNA damage, acting as a crucial signal to recruit the DNA repair machinery. nih.govmdpi.commpg.de PARP enzymes, including those that can modify cysteine, are activated by DNA strand breaks. nih.gov The modification of proteins at the site of damage creates a scaffold to recruit various DNA damage response (DDR) factors. mdpi.com

While serine ADP-ribosylation has been more extensively studied in the context of the DDR, the enzyme responsible for cysteine ADP-ribosylation, PARP7, has also been implicated. The DTX3L-PARP9 complex, which reads this compound, is known to localize to sites of DNA damage. portlandpress.com DTX3L can then monoubiquitinate histone H4, leading to changes in chromatin conformation that facilitate DNA repair. portlandpress.com This suggests a pathway where PARP7-mediated cysteine ADP-ribosylation could recruit the DTX3L/PARP9 complex to DNA lesions, thereby integrating this specific modification into the broader DNA damage response network. However, the direct role and prevalence of this compound in the DDR, compared to other ADP-ribose modifications, is an active area of investigation.

Modulation of Chromatin Structure and Gene Regulation

Post-translational modifications of histones and other chromatin-associated proteins are fundamental to regulating gene expression. veteringroup.us ADP-ribosylation, in general, has been shown to modulate chromatin structure. veteringroup.usplos.org This can occur through several mechanisms, including the recruitment of chromatin remodeling complexes and the direct alteration of nucleosome structure. plos.orgresearchgate.net

Serine ADP-ribosylation of histones has been shown to convert nucleosomes into substrates for the chromatin remodeler ALC1. elifesciences.orgnih.gov Although direct evidence for cysteine ADP-ribosylation of histones and its specific impact on chromatin remodelers is less established, the involvement of PARP7 and the DTX3L/PARP9 complex in transcriptional regulation points to a role in modulating the local chromatin environment. embopress.orgvirginia.edu For instance, the DTX3L-PARP9 complex, recruited by this compound, possesses histone ubiquitination activity which can alter chromatin structure. portlandpress.com Therefore, it is plausible that PARP7-mediated this compound contributes to gene regulation by influencing chromatin accessibility at specific gene loci.

| Cellular Process | Role of ADP-Ribosylation | Specific Link to this compound |

| DNA Damage Response | Acts as an early signal to recruit repair proteins. nih.govmdpi.com | The reader complex DTX3L/PARP9 localizes to DNA damage sites and can modify histones, suggesting a potential recruitment role for this compound. portlandpress.com |

| Chromatin Remodeling | Modulates chromatin structure to regulate DNA accessibility. veteringroup.usplos.org | The DTX3L/PARP9 complex, recruited by this compound, has histone-modifying activity that can alter chromatin. portlandpress.com |

Modulation of Protein Stability and Degradation

Post-translational modifications are key determinants of a protein's lifespan, often acting as signals for degradation by the proteasome. nih.gov Emerging research indicates that ADP-ribosylation, including on cysteine residues, can play a significant role in controlling protein stability.

The enzyme PARP7, which writes the this compound mark, is itself a very short-lived protein. embopress.org Its rapid turnover is dependent on its own catalytic activity, suggesting that auto-ADP-ribosylation on its cysteine residues could be a signal for its degradation. embopress.org This creates a self-limiting mechanism for PARP7 activity within the cell.

Furthermore, PARP7-mediated ADP-ribosylation of other proteins can mark them for degradation. For example, PARP7 has been shown to ADP-ribosylate the transcription factor FRA1 on a specific cysteine residue (C97). uzh.ch This modification appears to protect FRA1 from degradation. Inhibition of PARP7 or mutation of this cysteine site leads to increased interaction of FRA1 with a proteasomal subunit and its subsequent degradation. uzh.ch This suggests that this compound can function as a protective mark, and its removal or absence can promote protein turnover. This mechanism of regulating protein stability via cysteine ADP-ribosylation adds another layer of complexity to the cellular functions controlled by this modification. uzh.chresearchgate.netresearchgate.net

Formation of ADP-Ribosyl Degrons

The modification of proteins by ADP-ribosylation on cysteine residues can create a signal for protein degradation, known as an ADP-ribosyl degron. A prime example of this is the regulation of the androgen receptor (AR), a key driver in prostate cancer. researchgate.net Research has identified a novel post-transcriptional mechanism where the mono-ADP-ribosyltransferase PARP7 generates an ADP-ribosyl degron on a specific cysteine (Cys620) within the DNA binding domain of the AR. researchgate.netresearchgate.net This modification acts as an inducible and selective degradation signal. researchgate.net The formation of this degron on chromatin-bound AR suggests a feedback mechanism that couples the receptor's transcriptional activity with its subsequent degradation. researchgate.net This discovery expands the known functions of mono-ADP-ribosyltransferases to include the regulation of gene expression through highly selective protein degradation. researchgate.net

Link to Ubiquitin-Proteasome System

The ADP-ribosyl degron created on proteins like the androgen receptor serves as a recognition site for the ubiquitin-proteasome system (UPS), the primary pathway for selective protein degradation in cells. researchgate.netresearchgate.netnih.gov In the case of the androgen receptor, the ADP-ribosyl-cysteine degron is recognized by the ADP-ribose reader domain of the ubiquitin E3 ligase DTX2. researchgate.netresearchgate.net This recognition leads to the ubiquitination of the AR, marking it for destruction by the proteasome. researchgate.netresearchgate.net This forms the basis of a negative feedback loop that controls the levels of AR on chromatin and modulates its gene-regulating activity. researchgate.net

More broadly, ADP-ribosylation is increasingly recognized as a key regulator of the UPS. For instance, the ADP-ribosyl transferase Tankyrase (TNKS) modifies the proteasome regulator PI31. nih.govnih.gov This ADP-ribosylation of PI31 reduces its affinity for the 20S proteasome, relieving its inhibitory effect. nih.govnih.gov Furthermore, modified PI31 can sequester 19S regulatory particle assembly chaperones, which ultimately promotes the assembly and activity of the 26S proteasome complex responsible for degrading ubiquitinated proteins. nih.govnih.gov Additionally, interferon-induced ADP-ribosylation, mediated by PARP14, occurs in p62 bodies, cellular compartments involved in protein quality control. The formation and maintenance of these ADP-ribosylated structures are dependent on a functional ubiquitin-proteasome system. embopress.orgbiorxiv.org

Regulation of Metabolic Processes

Cysteine-specific ADP-ribosylation is a critical post-translational modification for regulating key metabolic enzymes. Glutamate (B1630785) dehydrogenase (GDH), a mitochondrial enzyme central to nitrogen and carbon metabolism, is a prominent example. nih.govnih.govembopress.orgresearchgate.net GDH is the first mitochondrial protein identified as a substrate for enzymatic, cysteine-specific ADP-ribosylation. nih.govnih.govembopress.org This modification is catalyzed by the NAD+-dependent enzyme sirtuin 4 (SIRT4), which transfers an ADP-ribose moiety from NAD+ to a specific cysteine residue on a GDH subunit. mdpi.comresearchgate.net

The ADP-ribosylation of GDH leads to a substantial inhibition of its catalytic activity. nih.govnih.govembopress.org The stoichiometry of this modification suggests that the ADP-ribosylation of just one subunit within the active homohexameric enzyme is sufficient to cause its inactivation. nih.govembopress.org This regulatory process is reversible; the ADP-ribose group can be removed by a magnesium-dependent mitochondrial this compound hydrolase, which restores the enzyme's activity. nih.govnih.govembopress.orgmdpi.com The existence of this reversible cycle, which has been demonstrated to occur in vivo, points to a dynamic physiological regulation of GDH activity. nih.govembopress.org

This regulatory mechanism is part of a complex system that controls cellular nitrogen. For instance, glutamine synthetase, another enzyme central to nitrogen metabolism, is also tightly controlled through various mechanisms. nih.gov The discovery of GDH regulation by ADP-ribosylation in mitochondria suggests that this modification may be a more widespread strategy for managing nitrogen balance in eukaryotes than previously understood. nih.gov This concept is supported by analogous systems in prokaryotes, where ADP-ribosylation plays a crucial role in nitrogen metabolism. nih.gov For example, in the bacterium Rhodospirillum rubrum, the activity of dinitrogenase reductase, an enzyme involved in nitrogen fixation, is controlled by a well-established reversible ADP-ribosylation cycle. iastate.eduresearchgate.net The identification of GDH as a target for this modification in eukaryotes suggests a conserved evolutionary role for ADP-ribosylation in regulating fundamental nitrogen metabolic pathways. nih.gov

Control of Glutamate Dehydrogenase Activity by Cysteine ADP-Ribosylation

Roles in Immune Response and Pathogen Interactions (e.g., Bacterial Toxins)

ADP-ribosylation of cysteine residues is a key strategy employed by various bacterial pathogens to manipulate host cellular processes and evade the immune system. nih.govnih.gov Many bacterial toxins function as ADP-ribosyltransferases, targeting specific host proteins to disrupt signaling pathways and cellular functions. mdpi.com

A classic example is the pertussis toxin (PT) from Bordetella pertussis, the causative agent of whooping cough. frontiersin.org The active A-subunit of PT enters the host cell cytosol and ADP-ribosylates a cysteine residue on the alpha-subunits of inhibitory G-proteins (Gαi). mdpi.comfrontiersin.org This modification uncouples the G-proteins from their receptors, disrupting downstream signaling and leading to a rise in intracellular cAMP. nih.govfrontiersin.org The consequences include the inhibition of macrophage and neutrophil migration, phagocytosis, and inflammatory cytokine production, effectively suppressing the early innate immune response. frontiersin.org

Other bacterial toxins also utilize ADP-ribosylation to subvert host defenses. For instance, certain toxins from Clostridium botulinum and Staphylococcus aureus can ADP-ribosylate Rho GTPases, affecting the actin cytoskeleton and processes like phagocytosis. nih.gov Salmonella species produce several ADP-ribosylating toxins, including ArtAB, which, similar to pertussis toxin, is thought to target G-proteins. mdpi.com These pathogenic strategies highlight how the enzymatic transfer of ADP-ribose to host proteins, including to cysteine residues, is a widespread and effective virulence mechanism used to promote infection and undermine the host immune response. nih.govnih.gov

Advanced Methodologies for Studying Adp Ribosylcysteine

Mass Spectrometry-Based Approaches for Site Identification

Mass spectrometry (MS) has become an indispensable tool for the site-specific identification and quantification of protein PTMs, including ADP-ribosylation. nih.govnih.gov Recent advancements in MS-based proteomics have enabled the identification of ADP-ribosylation sites on a global scale. nih.gov However, the unique chemical nature of ADP-ribosylcysteine presents specific challenges that require specialized analytical strategies.

Enrichment Strategies for ADP-Ribosylated Peptides

Due to the low stoichiometry of ADP-ribosylation in cells, an enrichment step is crucial prior to MS analysis to increase the concentration of modified peptides relative to their unmodified counterparts. nih.gov Several strategies have been developed to selectively isolate ADP-ribosylated peptides from complex biological samples.

One prominent method involves the use of boronic acid affinity chromatography . This technique leverages the interaction between the cis-diol groups present in the ribose moiety of ADP-ribose and boronic acid immobilized on a solid support. imrpress.com This method has the advantage of enriching for both mono- and poly-ADP-ribosylated proteins without discrimination. imrpress.com

Another powerful enrichment strategy utilizes macrodomain-based affinity purification . Macrodomains are protein modules that specifically recognize and bind to ADP-ribose. imrpress.com The macrodomain from Archaeoglobus fulgidus, Af1521, has been widely used for this purpose. researchgate.net Recombinantly expressed and purified GST-tagged Af1521 can be coupled to a resin and used to pull down ADP-ribosylated proteins and peptides from cell lysates. researchgate.net To ensure specificity, a mutated version of the macrodomain that is unable to bind ADP-ribose is often used as a negative control. researchgate.net

A third approach involves the enzymatic conversion of the ADP-ribose moiety into a more tractable tag for enrichment. For instance, treatment with a phosphodiesterase can digest the ADP-ribose down to a single phosphoribose remnant attached to the cysteine residue. nih.govnih.govresearchgate.netresearchgate.net This phosphoribosylated peptide can then be enriched using well-established phosphopeptide enrichment techniques, such as Immobilized Metal Affinity Chromatography (IMAC) . nih.govresearchgate.net

| Enrichment Strategy | Principle | Advantages | Disadvantages |

| Boronic Acid Affinity Chromatography | Binds to cis-diol groups on the ribose moiety of ADP-ribose. imrpress.com | Enriches for both mono- and poly-ADP-ribosylated species. imrpress.com | Can have some non-specific binding. |

| Macrodomain-Based Affinity Purification (e.g., Af1521) | Utilizes the specific binding of macrodomains to ADP-ribose. imrpress.comresearchgate.net | High specificity for ADP-ribosylated molecules. researchgate.net | Binding affinity can vary between different macrodomains. |

| Phosphodiesterase Treatment followed by IMAC | Enzymatically converts ADP-ribose to a phosphoribose remnant, which is then enriched as a phosphopeptide. nih.govresearchgate.net | Leverages robust and well-established phosphoproteomic workflows. nih.gov | The original ADP-ribose structure is lost, preventing the distinction between mono- and poly-ADP-ribosylation at the enrichment stage. researchgate.net |

Challenges in Mass Spectrometric Analysis of this compound Linkages

The analysis of this compound by mass spectrometry is fraught with challenges stemming from the labile nature of the modification and its large size. The bond connecting ADP-ribose to the cysteine thiol group is susceptible to cleavage under the conditions typically used for MS analysis, particularly during peptide fragmentation. nih.gov

Conventional fragmentation techniques like Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) often lead to the preferential loss of the entire ADP-ribose moiety, resulting in a neutral loss and leaving the peptide backbone intact. thermofisher.com This makes it difficult to pinpoint the exact site of modification.

To overcome this, alternative fragmentation methods such as Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD) have been employed. imrpress.comthermofisher.com These non-ergodic fragmentation techniques preserve labile PTMs by inducing fragmentation of the peptide backbone while leaving the modification intact. nih.govthermofisher.com The combination of HCD and ETD in a single analysis can provide more comprehensive fragmentation data, increasing the confidence of site localization. thermofisher.com Specifically, ETD has been shown to be robust for identifying ADP-ribosylation on cysteine residues.

Another significant challenge is the low abundance of ADP-ribosylated proteins and the transient nature of the modification, which is rapidly turned over by cellular hydrolases. nih.govthermofisher.com This necessitates highly sensitive mass spectrometers and optimized enrichment strategies to detect and identify these modified peptides.

Immunochemical Detection Techniques

Immunochemical methods provide an alternative and complementary approach to mass spectrometry for the detection and visualization of this compound. These techniques rely on the specific recognition of the ADP-ribose moiety by antibodies or other binding proteins.

Development and Specificity of Antibodies to this compound

The generation of antibodies that specifically recognize this compound has been a significant challenge due to the low immunogenicity of the modification and its lability. However, recent advances in antibody engineering have led to the development of recombinant antibodies with high affinity and specificity for ADP-ribosylation. bio-rad-antibodies.com

Novel methods using recombinant antibody technology, such as phage display with Human Combinatorial Antibody Libraries (HuCAL®), have been successful in generating antibodies that can detect ADP-ribosylation events. bio-rad-antibodies.com These antibodies can be pan-specific, recognizing the ADP-ribose moiety regardless of the attached amino acid, or site-specific, recognizing the modification in the context of a particular peptide sequence. bio-rad-antibodies.com The development of modular antibodies, where different functional domains can be combined, has further expanded the toolkit for detecting mono- and poly-ADP-ribosylation with high sensitivity in various applications, including ELISA, immunofluorescence, and western blotting. bio-rad-antibodies.combiorxiv.orgnih.gov

Macrodomain-Based Probes for Detection and Imaging

In addition to their use in enrichment for mass spectrometry, macrodomains can be engineered into powerful probes for the detection and imaging of ADP-ribosylation in cells and tissues. nih.gov By fusing a macrodomain to a reporter molecule, such as a fluorescent protein or an enzyme, it is possible to visualize the subcellular localization of ADP-ribosylated proteins.

For example, a macrodomain fused to the Fc region of an antibody can be used as a primary detection reagent in a manner analogous to a traditional antibody in western blotting or immunofluorescence. merckmillipore.com These engineered probes can be designed to have specificity for either mono- or poly-ADP-ribose chains. The use of macrodomain-based probes has been instrumental in demonstrating the localization of ADP-ribosylation within specific cellular compartments, such as the nucleus and at sites of DNA damage. researchgate.net Furthermore, synthetic peptides containing dual ADP-ribosylated cysteines have been used to demonstrate that the tandem macrodomains of PARP9 specifically recognize these multi-site modifications, highlighting the utility of such probes in studying the recognition of complex ADP-ribosylation patterns. acs.org

In Vitro Reconstitution Systems for Enzymatic Studies

In vitro reconstitution systems are powerful tools for dissecting the biochemical mechanisms of ADP-ribosylation. By combining purified enzymes, substrates, and cofactors in a controlled environment, researchers can study the kinetics, substrate specificity, and regulation of the enzymes that write, read, and erase the this compound mark.

For example, a reconstituted system containing a specific ADP-ribosyltransferase (the "writer"), a protein substrate, and NAD+ can be used to determine if the enzyme can directly modify the protein on cysteine residues. nih.gov The inclusion of "reader" proteins, such as those containing macrodomains, can be used to investigate how the modification is recognized and translated into downstream signaling events. acs.org

Furthermore, the addition of ADP-ribosylhydrolases (the "erasers") to the system allows for the study of the reversibility of the modification. nih.gov Reconstituted turnover systems, containing both the polymerase and the glycohydrolase, have been used to study the steady-state levels of poly(ADP-ribose) and how the interplay between these enzymes regulates the modification of target proteins like histones. nih.gov These in vitro systems have been crucial for demonstrating that the modification of the androgen receptor by PARP7 on cysteine residues creates a binding site for the DTX3L/PARP9 complex, a key step in androgen signaling. acs.org

| Component | Function in Reconstitution System | Example Study |

| ADP-Ribosyltransferase (e.g., PARP7) | "Writer" enzyme that catalyzes the transfer of ADP-ribose to the substrate. | Studying the direct modification of the androgen receptor. acs.org |

| Protein Substrate (e.g., Androgen Receptor) | The protein that becomes modified with this compound. | Investigating the functional consequences of modification. acs.org |

| NAD+ | The donor molecule for the ADP-ribose moiety. | Essential cofactor for the transferase reaction. nih.gov |

| Macrodomain-Containing Protein (e.g., PARP9) | "Reader" protein that recognizes and binds to this compound. | Elucidating the downstream signaling pathways. acs.org |

| ADP-Ribosylhydrolase | "Eraser" enzyme that removes the ADP-ribose modification. | Investigating the reversibility and turnover of the modification. nih.gov |

Genetic and Molecular Biology Tools for Functional Analysis

The functional significance of this compound is being unraveled through a variety of sophisticated genetic and molecular biology techniques. These tools allow researchers to manipulate the cellular machinery involved in this post-translational modification, thereby elucidating its role in complex biological processes. Key methodologies include site-directed mutagenesis to pinpoint specific modification sites and their functions, and the use of knockout animal models to understand the systemic effects of ablating the enzymes that write or erase this mark.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful in vitro method used to create specific, targeted changes in a DNA sequence. neb.comwikipedia.org This technique has been instrumental in identifying the precise cysteine residues that are targets for ADP-ribosylation and in understanding the functional consequences of this modification. By substituting the target cysteine with a different amino acid, such as glycine (B1666218) or alanine, researchers can prevent ADP-ribosylation at that site and observe the effects on protein function, interaction, and downstream signaling. nih.gov

A prominent example of the application of site-directed mutagenesis is in the study of the androgen receptor (AR), a key driver in prostate cancer. Research has shown that the mono-ADP-ribosyltransferase PARP7 modifies the AR on multiple cysteine residues. virginia.edu This modification acts as a signal for the recruitment of the DTX3L/PARP9 ubiquitin ligase complex, which in turn modulates AR-dependent gene expression. virginia.edunih.gov Through systematic site-directed mutagenesis of cysteine residues in the AR's N-terminal domain, specific sites responsible for recruiting the reader complex have been identified. nih.gov

Interactive Data Table: Site-Directed Mutagenesis Studies on Androgen Receptor (AR) ADP-Ribosylation

| Gene/Protein | Mutagenesis Details | Key Findings | References |

| Androgen Receptor (AR) | Cysteine-to-Glycine substitutions at multiple sites in the N-terminal domain. | Identified specific ADP-ribosyl-cysteine sites that are critical for the recruitment of the DTX3L/PARP9 reader complex. | nih.gov |

| Androgen Receptor (AR) | Generation of an AR mutant that can enter the nucleus but cannot bind to DNA. | Mathematical modeling and experimental validation showed that PARP7 ADP-ribosylates the chromatin-bound form of AR. | researchgate.netbiorxiv.org |

| Nitrogenase component II (Rhodobacter capsulatus) | Replacement of Arginine-102 with thirteen different amino acids. | While Arginine-102 is the target for ADP-ribosylation, it is not essential for the enzyme's fundamental activity. The mutant proteins were not modified by ADP-ribosylation. | nih.gov |

| Escherichia coli heat-labile enterotoxin (LTA) | Replacement of various amino acids (R7K, V53D, S63K, V97K, Y104K) in the catalytic subunit. | Revealed that the ARF-binding and catalytic sites are not identical. All mutants showed significantly reduced ADP-ribosyltransferase activity. | nih.gov |

Knockout Animal Models

To investigate the physiological role of ADP-ribosylation and the enzymes that regulate it, researchers have developed knockout animal models. These models, primarily in mice, involve the targeted deletion of a gene encoding a specific "writer" (transferase) or "eraser" (hydrolase) enzyme. By observing the resulting phenotype, scientists can infer the function of the enzyme and the modification it controls.

While direct knockout models for an enzyme solely responsible for this compound are still under investigation, studies on related ADP-ribosylation enzymes provide valuable insights into the broader biological context. For instance, knockout mouse models for the mono-ADP-ribosylhydrolases MACROD1 and MACROD2 have revealed their importance in motor coordination and neurological function. mdpi.com Similarly, knockout models for ADP-ribosylation factors (Arfs), such as Arf1 and Arl2bp, have been created to study their roles in lipid metabolism, cancer, neurodegeneration, and STAT3 signaling. jax.orgjax.org Although these enzymes are not exclusively specific to cysteine modification, these studies pave the way for more targeted investigations into the systemic functions of this compound.

Interactive Data Table: Knockout Mouse Models Related to ADP-Ribosylation

| Gene Knockout | Phenotype/Key Research Findings | Model Organism | References |

| Macrod1 | Resulted in a female-specific defect in motor-coordination. | Mouse | mdpi.com |

| Macrod2 | Disruption led to age-progressive hyperactivity and a bradykinesia-like gait. | Mouse | mdpi.com |

| Arf1 (ADP-ribosylation factor 1) | Ablation of the gene can eliminate cancer stem cells. In neurons, knockout leads to lipid accumulation and neurodegeneration. | Mouse | jax.org |

| Arl2bp (ADP-ribosylation factor-like 2 binding protein) | This CRISPR-generated knockout is used to study the protein's role in nuclear translocation, retention, and transcriptional activity of STAT3. | Mouse | jax.org |

| Parp1 | Viable with no developmental pathologies, but show residual poly(ADP-ribosyl)ation activity, suggesting functional redundancy with other PARP family members. | Mouse | oup.com |

Other Molecular Biology Tools

Beyond mutagenesis and knockout models, a range of other molecular biology tools are employed to study this compound. These include:

Genetically encoded reporters: These tools can be used for the real-time monitoring of ADP-ribosylation dynamics within living cells. researchgate.net

Fluorescently labeled ADP-ribose analogs: These can be used to detect ADP-ribosylation in various assays, though their applicability can be limited. nih.gov

Recombinant protein expression: This is crucial for producing the enzymes and substrates involved in ADP-ribosylation in vitro, allowing for detailed biochemical characterization. For example, the expression of the E3 ligase DTX3L and its binding partners in insect cells has been used to study their interactions and enzymatic activities. portlandpress.com

Mass Spectrometry-based Proteomics: This is a key technique for the identification of ADP-ribosylated proteins and the specific sites of modification on a proteome-wide scale. researchgate.netresearchgate.net Advanced methods coupling enrichment strategies, such as using the Af1521 macrodomain, with high-resolution mass spectrometry have enabled the mapping of numerous ADP-ribosylation sites, including on cysteine residues. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Discovery of Novel Cysteine-Specific ADP-Ribosylation Targets

The identification of new protein substrates for cysteine-specific ADP-ribosylation is a rapidly evolving area. Modern proteomics, particularly mass spectrometry-based approaches, are at the forefront of this discovery process.

Recent studies have successfully employed ADP-ribose-specific mass spectrometry to uncover novel targets. For instance, in A549 lung cancer cells treated with interferon-β (IFNβ), a significant shift in the ADP-ribosylome was observed. While untreated cells primarily showed modifications on PARP1 and histones, IFNβ treatment led to the identification of ADP-ribosylation on PARP12, DTX3L, and SQSTM1/p62. biorxiv.org Notably, p62 was found to be exclusively modified on cysteine residues. biorxiv.org

Similarly, research has identified the AP-1 transcription factor FRA1 as a target for PARP7-mediated cysteine-specific ADP-ribosylation. pnas.org This modification was found to be crucial for the survival of certain cancer cells. pnas.org Furthermore, PARP8 has been shown to undergo auto-ADP-ribosylation on cysteine residues under normal physiological conditions. frontiersin.org

The development of advanced enrichment and detection methods is crucial for expanding the known repertoire of cysteine-ADP-ribosylated proteins. Techniques relying on the enrichment of ADP-ribosylated peptides using macrodomains like Af1521, coupled with high-resolution tandem mass spectrometry, have proven effective. researchgate.netnih.gov The use of complementary fragmentation methods such as electron-transfer dissociation (ETD) and electron-transfer higher-energy collisional dissociation (EThcD) has further enhanced the ability to accurately localize ADP-ribosylation sites. researchgate.netnih.gov

Future efforts will likely focus on applying these sophisticated proteomic workflows to different cell types, tissues, and disease models to create a comprehensive atlas of cysteine-ADP-ribosylation targets. This will provide a foundation for understanding the diverse biological processes regulated by this modification.

Interactive Data Table: Novel Cysteine-Specific ADP-Ribosylation Targets

| Protein | Modifying Enzyme | Cellular Context | Key Finding |

| SQSTM1/p62 | PARP14 | IFNβ-treated A549 cells | Cysteine-specific mono-ADP-ribosylation induced by inflammatory stimuli. biorxiv.org |

| FRA1 | PARP7 | Lung and breast cancer cells | Cysteine ADP-ribosylation stabilizes FRA1, promoting cancer cell survival. pnas.org |

| PARP8 | PARP8 (auto-modification) | Physiological conditions | Auto-ADP-ribosylation on cysteine residues. frontiersin.org |

| DTX3L | PARP14 | IFNβ-treated A549 cells | Newly identified target of ADP-ribosylation. biorxiv.org |

Elucidation of Regulatory Networks Involving ADP-Ribosylcysteine

Understanding how cysteine ADP-ribosylation is integrated into broader cellular signaling networks is a key area of future research. This involves dissecting the interplay between this modification and other post-translational modifications (PTMs), as well as its role in specific signaling pathways.

ADP-ribosylation, in general, engages in extensive crosstalk with other PTMs such as phosphorylation, ubiquitination, acetylation, and methylation. nih.govencyclopedia.pub This interplay can be either positive, where one modification promotes the other, or negative, where one hinders the other. encyclopedia.pub For example, a significant overlap has been observed between serine ADP-ribosylation and phosphorylation sites, often resulting in negative crosstalk. nih.govencyclopedia.pub While specific examples involving cysteine ADP-ribosylation are still emerging, it is highly probable that similar regulatory relationships exist.

Recent findings have begun to shed light on these networks. The modification of p62 on cysteine residues by PARP14 has been linked to the regulation of autophagy and innate immunity. biorxiv.org Specifically, the identified cysteine sites on p62 have been previously shown to be sensitive to redox modifications and acylation, which in turn affect p62's autophagic functions and its interaction with LC3. biorxiv.org This suggests that ADP-ribosylation at these sites could modulate the autophagic turnover of p62. biorxiv.org

Furthermore, the discovery of a dual modification, termed MARUbe, on PARP10, which involves K11-linked ubiquitin on an ADP-ribosylated residue, highlights the intricate crosstalk between ADP-ribosylation and ubiquitylation. biorxiv.org This dual modification is proposed to regulate the stability of PARP10. biorxiv.org The interplay between PARP7-mediated cysteine ADP-ribosylation of the androgen receptor (AR) and its subsequent recognition and ubiquitination by the DTX3L/PARP9 complex provides another example of how these pathways are interconnected to regulate protein degradation. researchgate.net

Future research will need to employ a combination of proteomics, molecular biology, and genetic approaches to map these regulatory networks comprehensively. This will involve identifying the specific enzymes (kinases, ubiquitin ligases, etc.) that act in concert with cysteine-specific ADP-ribosyltransferases and understanding how these combined modifications dictate protein function, localization, and stability.

Structural Biology of this compound Enzymes and Readers

Elucidating the three-dimensional structures of the enzymes that "write" (ADP-ribosyltransferases), "read" (proteins with ADP-ribose binding domains), and "erase" (ADP-ribosylhydrolases) this compound is fundamental to understanding its biological function at a molecular level.

Writers: The crystal structures of several ADP-ribosyltransferase (ARTD) domains have been determined, revealing a conserved core fold composed of β-sheets surrounded by α-helices that form the NAD+ binding crevice. nih.gov For instance, the structure of PARP16, a known mono-ADP-ribosyltransferase, shows an α-helical domain paired with its catalytic domain. nih.gov Pertussis toxin, a bacterial enzyme, is known to ADP-ribosylate a cysteine residue in its target proteins. mdpi.com Structural studies of such enzymes in complex with their substrates will be crucial to understand the molecular basis of cysteine-specificity.

Readers: Macrodomains are conserved structural modules that recognize and bind ADP-ribosylated proteins. nih.gov The crystal structure of the Af1521 macrodomain from Archeoglobus fulgidus was one of the first to be solved and binds ADP-ribose with high affinity. nih.gov The typical macrodomain fold is a compact globular shape with a central mixed β-sheet flanked by α-helices. nih.gov More recently, the PARP9 macrodomains have been identified as readers of androgen receptor cysteine ADP-ribosylation. researchgate.net Structural studies of the DTX3L/PARP9 complex have revealed that its oligomerization is critical for recognizing dual ADP-ribosylated peptides, suggesting that multivalent interactions are important for the assembly of this reader complex with its substrate. acs.org

Future structural studies will aim to capture these enzymes and reader domains in complex with cysteine-ADP-ribosylated substrates. This will provide snapshots of the catalytic and recognition mechanisms, revealing the specific amino acid residues that confer specificity for cysteine and the modified substrate. Such information is invaluable for the rational design of specific inhibitors and probes.

Development of Chemical Probes and Modulators for Research Applications

The development of specific chemical tools is essential for the functional investigation of this compound signaling. These tools include chemical probes to detect the modification and modulators (inhibitors and activators) to perturb the activity of the enzymes involved.

Chemical Probes: A significant challenge in studying ADP-ribosylation has been the lack of robust detection methods. The development of biotinylated NAD+ analogs, such as Bio-NAD+, has enabled the labeling and subsequent purification of ADP-ribosylated proteins. frontiersin.org However, these analogs may not be efficiently utilized by all ADP-ribosyltransferases. frontiersin.org Another approach involves the use of photoaffinity probes, like PARprolink, designed to identify proteins that non-covalently bind to poly(ADP-ribose). biorxiv.org

For cysteine-specific modifications, the chemical synthesis of peptides bearing an this compound has been a major advancement. acs.org These synthetic peptides are invaluable for biochemical and structural studies, as demonstrated by their use in investigating the recognition of ADP-ribosylated androgen receptor by the DTX3L/PARP9 complex. acs.org

Modulators: PARP inhibitors have gained clinical importance, particularly in cancer therapy. oup.com However, many of the existing inhibitors are not isoform-specific. acs.org There is a growing need for selective inhibitors that can distinguish between different PARP family members, especially those with cysteine-specific ADP-ribosyltransferase activity like PARP7. pnas.org Recently, nicotinamide (B372718) mimics have been discovered that act as PARP1-sparing inhibitors, showing activity against PARP2, PARP5a, and PARP10. acs.org The development of such specific modulators will be crucial for dissecting the function of individual enzymes in cysteine ADP-ribosylation pathways and for their potential therapeutic applications.

Future research will focus on designing more sophisticated and specific chemical probes and modulators. This will likely involve high-throughput screening of compound libraries and structure-based drug design to develop potent and selective tools for studying this compound. researchgate.net

Understanding Evolutionary Conservation and Divergence of Cysteine ADP-Ribosylation

Examining the evolutionary history of cysteine-specific ADP-ribosylation can provide insights into its fundamental biological roles and the emergence of novel functions. This involves phylogenetic analysis of the enzymes and domains involved in this modification across different species.

ADP-ribosylation is an ancient post-translational modification found in all kingdoms of life. nih.gov The ART superfamily of enzymes shows significant structural diversification, suggesting it has been repeatedly selected as a scaffold for evolving different ADP-ribosylation activities. nih.gov Macrodomains, the readers of this modification, are also ancient and evolutionarily conserved modules. nih.gov

The conservation of ADP-ribosylation by sirtuins, some of which have been implicated in cysteine modification, across eukaryotes suggests a widespread functional relevance. nih.gov Phylogenetic analyses of specific gene families, such as the cystatins (inhibitors of cysteine proteinases), have been used to identify orthologous groups and instances of gene duplication, revealing species-specific evolutionary processes. nih.gov Similar analyses of cysteine-rich protein families and the ADP-ribosyltransferases that modify them can illuminate the evolutionary pressures that have shaped these signaling pathways. mdpi.comoup.comresearchgate.net

While some components of the ADP-ribosylation machinery are highly conserved, there is also evidence of divergence. For example, while the PARP9/DTX3L complex is involved in interferon-induced ADP-ribosylation, PARP14 has been identified as the major driver of this process, suggesting a divergence of function. biorxiv.org Furthermore, no enzyme has yet been identified in mammals that can reverse the ADP-ribosylation of cysteine residues, unlike the hydrolases that exist for other modified amino acids. life-science-alliance.orgbiorxiv.org However, some viral macrodomains have been shown to possess this activity. researchgate.net

Future research in this area will involve comparative genomic and proteomic analyses across a broader range of species. This will help to trace the evolutionary origins of cysteine-specific ADP-ribosylation, identify conserved core components of the pathway, and understand how this modification has been adapted for novel functions in different evolutionary lineages.

Q & A

Q. How should researchers design interdisciplinary studies linking this compound to epigenetic regulation or redox signaling?

- Methodological Answer : Collaborate with structural biologists for cryo-EM analysis of modified chromatin complexes. Pair ChIP-seq (histone ADP-ribosylation) with RNA-seq to correlate modifications with transcriptional changes. Use redox-sensitive dyes (e.g., roGFP) in live-cell imaging to spatially resolve modification dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.